NYX-2925

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a novel N-methyl-d-aspartate (NMDA) receptor modulato

Propiedades

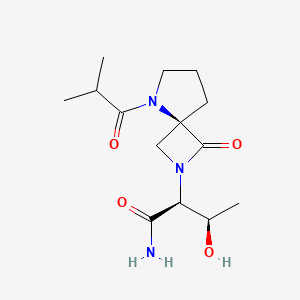

Número CAS |

2012536-16-0 |

|---|---|

Fórmula molecular |

C14H23N3O4 |

Peso molecular |

297.35 g/mol |

Nombre IUPAC |

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |

InChI |

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14-/m1/s1 |

Clave InChI |

NFXPEHLDVKVVKA-ISTVAULSSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N)N1C[C@@]2(C1=O)CCCN2C(=O)C(C)C)O |

SMILES canónico |

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

NYX-2925 Mechanism of Action: An In-depth Technical Guide

Core Tenets of NYX-2925 Bioactivity

This compound is an investigational, novel, orally bioavailable, small molecule that functions as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action centers on the potentiation of NMDA receptor activity, which in turn modulates synaptic plasticity, a fundamental process for learning, memory, and the processing of sensory information, including pain.[1][4][5] Preclinical studies have elucidated its role in enhancing long-term potentiation (LTP) and diminishing long-term depression (LTD), key synaptic processes that are often dysregulated in neurological and psychiatric disorders.[1]

The therapeutic potential of this compound has been explored in conditions characterized by aberrant central pain processing, such as painful diabetic peripheral neuropathy and fibromyalgia.[1][2] Although it did not meet its primary endpoints in Phase IIb clinical trials for these indications, the preclinical data provide a comprehensive framework for understanding its molecular and cellular effects.[2][6][7][8]

This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling cascades, and the experimental evidence that underpins our current understanding.

Quantitative Analysis of this compound Bioactivity

The following tables summarize the key quantitative parameters that define the interaction of this compound with its molecular target and its subsequent physiological effects.

Table 1: In Vitro Efficacy of this compound on Human NMDA Receptor Subtypes

| Receptor Subtype | EC50 (M) | Percent Maximal Effect of Glycine (B1666218) |

| hNR2A | 5.5 x 10⁻¹¹ | 40.6% |

| hNR2B | 2.8 x 10⁻¹⁴ | 47.1% |

| hNR2C | 1.1 x 10⁻¹¹ | 63.1% |

| hNR2D | 5.5 x 10⁻¹¹ | 57.8% |

Data from [3H]MK-801 binding potentiation assays in HEK cells expressing human NMDA receptor subtypes.[1]

Table 2: Effects of this compound on Synaptic Plasticity in Rat Hippocampal Slices

| Parameter | This compound Concentration (µM) | Observed Effect |

| NMDA Receptor Current Enhancement | 0.1 - 0.5 | Significant increase in pharmacologically-isolated NMDA receptor current in CA1 pyramidal neurons.[1] |

| Long-Term Potentiation (LTP) | 0.5 | Enhanced magnitude of LTP at Schaffer collateral-CA1 synapses.[1] |

| Long-Term Depression (LTD) | 5 | Decreased magnitude of LTD at Schaffer collateral-CA1 synapses.[1] |

Table 3: Pharmacokinetic Properties of this compound in Rats (1 mg/kg, p.o.)

| Parameter | Value |

| Plasma Cmax | 706 nM |

| Plasma Half-life | 6.8 hours |

| Cerebrospinal Fluid (CSF) Cmax | 44 nM |

| CSF Half-life | 1.2 hours |

| Oral Bioavailability | 56% |

Data obtained from pharmacokinetic studies in rats following a single oral dose.[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects on synaptic plasticity through the modulation of specific intracellular signaling cascades. A key pathway identified in preclinical models of neuropathic pain is the Src family kinase (SFK)-dependent signaling pathway in the medial prefrontal cortex (mPFC).[9]

In the chronic constriction injury (CCI) model of neuropathic pain, a condition associated with dampened NMDAR-mediated plasticity in the mPFC, levels of activated (phosphorylated) Src kinase are significantly decreased.[9] Oral administration of this compound has been shown to restore the levels of phosphorylated Src to those observed in sham-operated animals.[9] This reactivation of Src kinase by this compound is critical for its analgesic effects, as the co-administration of Src activation inhibitors blocks the pain-alleviating properties of the compound.[9]

The proposed mechanism involves this compound-mediated enhancement of calcium influx through the NMDA receptor, which leads to the activation of Src. Activated Src then phosphorylates tyrosine residues on the GluN2A and GluN2B subunits of the NMDA receptor, creating a positive feedback loop that stabilizes the receptor at the synapse and enhances its function, thereby alleviating the central sensitization associated with chronic pain.[9]

Experimental Protocols

[³H]MK-801 Binding Potentiation Assay

This assay is used to determine the potency and efficacy of this compound at different NMDA receptor subtypes.

-

Cell Culture and Transfection: Human embryonic kidney (HEK) cells are cultured and transfected with plasmids encoding the human NR1 subunit and one of the four NR2 subunits (A, B, C, or D).

-

Membrane Preparation: After 48 hours, the cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Assay: The membrane preparations are incubated with a fixed concentration of the radiolabeled NMDA receptor open-channel blocker [³H]MK-801, 50 µM glutamate, and varying concentrations of this compound.

-

Data Analysis: The amount of bound [³H]MK-801 is quantified using liquid scintillation counting. The data are then fitted to a concentration-response curve to determine the EC50 and maximal effect of this compound. The percent maximal effect is calculated relative to the stimulation observed in the presence of a saturating concentration of glycine (1 mM).

Electrophysiological Recording of Synaptic Plasticity

Whole-cell patch-clamp recordings from pyramidal neurons in acute rat hippocampal or mPFC slices are used to assess the effects of this compound on synaptic transmission and plasticity.

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices (300-400 µm thick) containing the hippocampus or mPFC are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are established from visually identified pyramidal neurons.

-

Baseline Recording: Baseline synaptic responses are recorded by stimulating afferent fibers (e.g., Schaffer collaterals in the hippocampus) and recording the resulting excitatory postsynaptic currents (EPSCs).

-

Drug Application: this compound is bath-applied at the desired concentration.

-

Plasticity Induction:

-

LTP: A high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) is delivered to induce LTP.

-

LTD: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) is delivered to induce LTD.

-

-

Post-Induction Recording: EPSCs are recorded for at least 40-60 minutes following the induction protocol to measure the change in synaptic strength.

-

Data Analysis: The magnitude of LTP or LTD is calculated as the percentage change in the EPSC amplitude from the baseline recording period.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain and Western Blotting

This in vivo model is used to study the analgesic effects of this compound and its impact on molecular signaling in the context of neuropathic pain.

-

CCI Surgery: Rats are anesthetized, and the right sciatic nerve is exposed. Four loose chromic gut ligatures are tied around the nerve.

-

Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments at baseline and at various time points after surgery and drug administration.

-

Drug Administration: this compound or vehicle is administered orally at the desired dose.

-

Tissue Collection: At a specified time point after drug administration (e.g., 24 hours), the animals are euthanized, and the mPFC is dissected.

-

Western Blotting:

-

Protein is extracted from the mPFC tissue, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated Src and GluN2B.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

-

-

Data Analysis: The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Conclusion

This compound is a potent and selective positive allosteric modulator of the NMDA receptor. Its mechanism of action involves the enhancement of NMDA receptor function, leading to the facilitation of LTP and the suppression of LTD. A key downstream signaling pathway implicated in its therapeutic effects, particularly in the context of neuropathic pain, is the Src-dependent phosphorylation of NMDA receptor subunits in the medial prefrontal cortex. While clinical development has faced challenges, the preclinical data provide a robust and detailed understanding of the molecular and cellular mechanisms through which this compound modulates synaptic plasticity. This knowledge remains valuable for the broader field of NMDA receptor pharmacology and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NYX‐2925, A Novel N‐methyl‐D‐aspartate Receptor Modulator: A First‐in‐Human, Randomized, Double‐blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scientifica.uk.com [scientifica.uk.com]

- 9. This compound, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

NYX-2925: A Technical Whitepaper on a Novel NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is an investigational, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Developed for the treatment of chronic pain conditions, particularly those with a central nervous system component such as painful diabetic peripheral neuropathy and fibromyalgia, this compound has demonstrated a unique mechanism of action centered on the enhancement of synaptic plasticity. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, preclinical and clinical data, and the underlying signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, a fundamental process for learning, memory, and higher cognitive functions. Dysregulation of NMDA receptor signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain. This compound was designed to modulate NMDA receptor activity, thereby restoring healthy synaptic function and alleviating symptoms associated with these conditions.

Mechanism of Action

This compound is a positive allosteric modulator of the NMDA receptor. Unlike direct agonists or antagonists, it does not directly activate or block the receptor but rather enhances its function in the presence of the endogenous co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine). This modulatory action is believed to promote synaptic plasticity and strengthen neural communication.[1] Preclinical studies have shown that this compound facilitates long-term potentiation (LTP), a cellular correlate of learning and memory, and increases the trafficking of NMDA receptor subtype 2B (GluN2B) to the synapse.[1]

Signaling Pathway

The therapeutic effects of this compound in neuropathic pain models are thought to be mediated through the medial prefrontal cortex (mPFC). In these models, this compound has been shown to restore depleted levels of activated Src kinase, a non-receptor tyrosine kinase that plays a critical role in NMDA receptor-dependent signaling. This restoration of Src activity leads to the phosphorylation of GluN2A and GluN2B subunits of the NMDA receptor, a key step in enhancing synaptic plasticity and alleviating pain.

Preclinical Data

A robust preclinical data package supports the therapeutic potential of this compound in chronic pain and cognitive disorders.

In Vitro Pharmacology

The in vitro activity of this compound was assessed in HEK cells expressing human NMDA receptor subtypes.

| Receptor Subtype | EC50 (pM) | % Maximal Glycine Response |

| hNR2A | 55 | 40.6 |

| hNR2B | 0.028 | 47.1 |

| hNR2C | 11 | 63.1 |

| hNR2D | 55 | 57.8 |

Animal Models of Neuropathic Pain

This compound has demonstrated efficacy in various rodent models of neuropathic pain, including the chronic constriction injury (CCI) model.

| Model | Species | Route of Administration | Key Finding |

| Chronic Constriction Injury (CCI) | Rat | Oral | Rapid and long-lasting analgesia |

| Streptozotocin-induced Diabetic Neuropathy | Rat | Oral | Reversal of mechanical hypersensitivity |

Learning and Memory

In preclinical models of cognition, this compound has been shown to enhance learning and memory.

| Model | Species | Route of Administration | Key Finding |

| Novel Object Recognition | Rat | Oral | Improved recognition memory |

| Long-Term Potentiation (LTP) | Rat (hippocampal slices) | Bath application | Enhanced magnitude of LTP |

Clinical Development

This compound has undergone clinical evaluation for painful diabetic peripheral neuropathy (DPN) and fibromyalgia.

Phase 1 Pharmacokinetics

A first-in-human, single- and multiple-ascending dose study was conducted in healthy volunteers.

| Parameter | Value |

| Single Ascending Dose (50-1200 mg) | |

| Tmax (hours) | 1.0 - 1.5 |

| Half-life (hours) | ~4 |

| Multiple Ascending Dose (150-900 mg daily for 7 days) | |

| Accumulation | Minimal |

| Blood-Brain Barrier Penetration | |

| CSF:Plasma Ratio | 6-9% |

Phase 2 Clinical Trials

Phase 2 studies have been conducted in patients with painful diabetic peripheral neuropathy and fibromyalgia.

| Indication | Dose(s) | Primary Endpoint | Outcome |

| Painful Diabetic Peripheral Neuropathy | 50 mg daily | Change from baseline in average daily pain (NRS) at week 12 | Did not meet primary endpoint |

| Fibromyalgia | 50 mg, 100 mg daily | Change from baseline in average daily pain (NRS) at week 12 | Did not meet primary endpoint |

In a Phase 2b study in patients with painful DPN, treatment with 50 mg this compound daily for 12 weeks did not result in a statistically significant difference from placebo on the primary endpoint of change from baseline in average daily pain, as measured by the Numeric Rating Scale (NRS).[2][3] Similarly, a Phase 2b study in fibromyalgia patients also failed to meet its primary endpoint.[4]

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model of neuropathic pain.

Protocol:

-

Male Sprague-Dawley rats are anesthetized.

-

The common sciatic nerve is exposed at the level of the mid-thigh.

-

Four loose ligatures of 4-0 chromic gut suture are tied around the nerve.

-

The muscle and skin are closed in layers.

-

Animals are allowed to recover, and mechanical allodynia develops over several days.

-

This compound or vehicle is administered orally at various doses.

-

Mechanical withdrawal thresholds are assessed using von Frey filaments at different time points post-dosing.

Novel Object Recognition Test

This test assesses recognition memory in rodents.

Protocol:

-

Habituation: Rodents are individually habituated to an open-field arena for a set period.[5][6]

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.[5][6]

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.[5][6] A discrimination index is calculated to quantify recognition memory.[7]

Long-Term Potentiation (LTP) Electrophysiology

LTP is a measure of synaptic strength and plasticity.

Protocol:

-

Slice Preparation: Hippocampal slices are prepared from rats.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.

-

Baseline: A stable baseline of fEPSP responses is established.

-

LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.[7][8]

-

Post-Induction Recording: fEPSPs are recorded for an extended period to measure the potentiation of the synaptic response. This compound is typically bath-applied before and during the LTP induction.[7]

Conclusion

This compound is a novel NMDA receptor modulator with a well-defined mechanism of action centered on the enhancement of synaptic plasticity through the potentiation of NMDA receptor function and downstream signaling involving Src kinase. While preclinical studies demonstrated promising analgesic and cognitive-enhancing effects, the translation of these findings to clinical efficacy in patients with painful diabetic peripheral neuropathy and fibromyalgia has been challenging, with Phase 2 trials failing to meet their primary endpoints. Further research may be warranted to explore the potential of this compound in other neurological or psychiatric disorders where NMDA receptor hypofunction is implicated. This technical guide provides a comprehensive summary of the available data to inform future research and development efforts in the field of NMDA receptor modulation.

References

- 1. Aptinyx Reports Results from Phase 2b Study of this compound in Painful Diabetic Peripheral Neuropathy - BioSpace [biospace.com]

- 2. Aptinyx’s this compound fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. behaviorcloud.com [behaviorcloud.com]

- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

NYX-2925: A Technical Analysis of a Novel NMDA Receptor Modulator in Chronic Pain

A Retrospective Whitepaper for Researchers and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Developed by Aptinyx Inc., this compound showed initial promise in preclinical models of neuropathic pain and fibromyalgia by targeting central pain processing mechanisms. The compound was designed to enhance synaptic plasticity, a key process in learning, memory, and neuronal network function that is often disrupted in chronic pain states. Despite a favorable safety and pharmacokinetic profile in early clinical studies and some positive signals in an exploratory Phase 2a trial, this compound ultimately failed to meet its primary endpoints in larger, confirmatory Phase 2b studies for both painful diabetic peripheral neuropathy (DPN) and fibromyalgia, leading to the discontinuation of its development for these indications. This technical guide provides an in-depth review of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound, offering valuable insights into the challenges of translating preclinical efficacy in pain to clinical success.

Introduction: The Rationale for NMDA Receptor Modulation in Chronic Pain

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is integral to synaptic plasticity.[1] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of numerous central nervous system disorders, including chronic pain.[1][2] Conditions like diabetic peripheral neuropathy and fibromyalgia are increasingly understood as being maintained by central sensitization, a state of heightened neuronal excitability in the central nervous system. This makes the NMDA receptor an attractive, albeit challenging, therapeutic target. Unlike direct agonists or antagonists which can have significant side effects, this compound was developed as a positive allosteric modulator, aiming to fine-tune receptor activity rather than simply activating or blocking it.[2][3]

Mechanism of Action

This compound acts as a co-agonist to glutamate (B1630785) at the NMDA receptor.[4] Its mechanism is distinct from traditional NMDA receptor agonists and antagonists.[4] At low concentrations of endogenous co-agonists like glycine (B1666218) or D-serine, this compound partially activates NMDA receptors, thereby modulating neural pathways relevant to chronic pain.[4] Preclinical studies have shown that this compound facilitates synaptic plasticity, in part by increasing the presence of the NMDA receptor subtype 2B (GluN2B) at the synapse.[1] This suggests that its biological effects stem from both direct receptor modulation and the regulation of receptor trafficking.[1] A key aspect of its mechanism appears to be the restoration of NMDA receptor-mediated signaling in the medial prefrontal cortex (mPFC), a brain region involved in the cognitive and emotional aspects of pain.[5]

Signaling Pathway: Src Kinase-Dependent Modulation

In preclinical models of neuropathic pain, the analgesic effects of this compound have been linked to a Src-dependent signaling pathway in the mPFC.[5] Chronic pain states are associated with decreased levels of activated Src kinase in this brain region.[5] Oral administration of this compound was found to restore these levels and the subsequent Src-mediated phosphorylation of GluN2A and GluN2B subunits of the NMDA receptor.[5] This effect appears to be specific, as levels of another kinase, CAMKII, were unaffected.[5] The analgesic effect of this compound was blocked when co-administered with a Src kinase inhibitor, underscoring the critical role of this pathway.[5]

Preclinical Data

This compound demonstrated robust analgesic effects in multiple rodent models of neuropathic pain, including the chronic constriction injury (CCI) and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models.[1] The compound produced rapid (within one hour) and long-lasting (up to one week) analgesia following a single oral dose.[1] Notably, these effects were observed in models of persistent pain, while this compound was ineffective in an acute nociception model (tail flick test), suggesting a mechanism targeted at pathological pain states rather than normal pain sensation.[1]

Preclinical Efficacy and Safety Data

| Parameter | Finding | Animal Model | Source(s) |

| Analgesic Efficacy | Rapid and long-lasting analgesia | Rat CCI and STZ-induced diabetic neuropathy models | [1] |

| Mechanism Confirmation | Analgesic effects blocked by NMDA receptor antagonist (CPP) | Rat neuropathic pain models | [1] |

| Site of Action | Efficacious with direct mPFC microinjection; ineffective with intrathecal administration | Rat CCI model | [1] |

| Off-Target Activity | No significant affinity for a large panel of other neuroactive receptors | In vitro receptor binding assays | [6] |

| Side Effect Profile | No addictive or sedative/ataxic side effects observed | Rodent models | [6] |

| Therapeutic Index | >1000 | Rodent models | [6] |

Clinical Development and Outcomes

The clinical development program for this compound in chronic pain included a Phase 1 study in healthy volunteers and several Phase 2 studies in patients with painful DPN and fibromyalgia. While early studies were encouraging, the program was ultimately halted due to a failure to demonstrate efficacy in larger trials.[7][8]

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of this compound in 84 healthy adults.[4]

-

Safety and Tolerability : this compound was found to be safe and well-tolerated across single ascending doses (50–1,200 mg) and multiple ascending doses (150–900 mg daily for 7 days).[4] Importantly, no dissociative side effects, which can be a concern with NMDA receptor modulators, were reported.[4]

-

Pharmacokinetics : this compound exhibited dose-proportional pharmacokinetics and minimal accumulation with once-daily dosing.[4] Cerebrospinal fluid (CSF) measurements confirmed that the drug crosses the blood-brain barrier, with maximum CSF concentrations reaching approximately 6-9% of maximum plasma concentrations.[4]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) | t1/2 (hr) |

| 50 mg | 167 | 1.0 | 794 | 4.4 |

| 150 mg | 569 | 1.0 | 2770 | 4.8 |

| 300 mg | 1200 | 1.0 | 5640 | 4.7 |

| 600 mg | 2010 | 1.5 | 11400 | 5.2 |

| 900 mg | 3400 | 1.5 | 17000 | 5.0 |

| 1200 mg | 3710 | 1.5 | 22400 | 5.3 |

| (Data adapted from Houck et al., 2019)[4] |

Phase 2 Studies in Fibromyalgia

An initial exploratory Phase 2 study in 23 fibromyalgia patients showed promising results.[9] Administration of this compound resulted in statistically significant reductions in brain glutamate/glutamine levels (a biomarker associated with central pain processing) and was correlated with clinically meaningful improvements in patient-reported pain scores.[9]

| Endpoint | Result (vs. Placebo) | Source(s) |

| Average Daily Pain Score | -0.66 point reduction | [9] |

| Worst Daily Pain Score | -0.61 point reduction | [9] |

| Revised Fibromyalgia Impact Questionnaire (FIQR) | -6.3 point reduction | [9] |

| PROMIS Fatigue Profile | -5.6 point reduction | [9] |

However, a subsequent, larger Phase 2b study in approximately 300 fibromyalgia patients failed to meet its primary endpoint.[7][10] While a trend toward improvement was seen at week 4, by the 12-week primary endpoint, there was no statistically significant or clinically meaningful difference between either the 50 mg or 100 mg doses of this compound and placebo on the numeric rating scale (NRS) for pain.[7][10]

Phase 2 Studies in Painful Diabetic Peripheral Neuropathy (DPN)

Similarly, the development of this compound for DPN yielded disappointing results. An initial Phase 2 study in 300 patients did not show a statistically significant separation from placebo on the primary endpoint of change in average daily pain scores.[11][12] The 50 mg dose showed the best numerical improvement, with a 1.61-point reduction on the NRS compared to a 1.23-point reduction for placebo.[11][12]

A follow-up Phase 2b study in 229 patients also failed to meet its primary endpoint at 12 weeks.[8] Treatment with this compound 50 mg did not result in a statistically significant difference from placebo on the change in average daily pain scores or on other secondary pain endpoints.[8] In both the DPN and fibromyalgia trials, this compound was consistently well-tolerated.[8][10]

Experimental Protocols and Methodologies

Preclinical Neuropathic Pain Models

The CCI model is a standard method for inducing neuropathic pain that mimics chronic nerve compression in humans.

-

Animal Model : Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure : Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. The constriction is calibrated to reduce blood flow without causing complete arrest.

-

Behavioral Assessment : Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response (paw withdrawal threshold) is recorded. Testing is typically performed at baseline before surgery and at various time points post-surgery to assess the development of hypersensitivity and the effect of the therapeutic agent.

-

Drug Administration : this compound or vehicle is administered, typically via oral gavage, at specified time points after the establishment of stable mechanical hypersensitivity.

This model mimics the painful neuropathy associated with Type 1 diabetes.

-

Induction of Diabetes : Adult male Sprague-Dawley rats are fasted and then administered a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

-

Confirmation of Diabetes : Hyperglycemia is confirmed several days post-injection by measuring blood glucose levels. Only animals with significantly elevated glucose are included in the study.

-

Development of Neuropathy : The development of mechanical hypersensitivity is monitored over several weeks using the von Frey test, as described for the CCI model.

-

Drug Administration and Assessment : Once a stable neuropathic pain state is established, the efficacy of orally administered this compound is evaluated by measuring changes in paw withdrawal thresholds compared to vehicle-treated diabetic animals.

Phase 2b Clinical Trial Design (Painful DPN Example)

The Phase 2b studies for both DPN and fibromyalgia followed a similar design.

-

Design : Randomized, double-blind, placebo-controlled, parallel-group study.[8]

-

Participants : Approximately 229 patients with advanced painful DPN.[8]

-

Procedure : Following a screening period, eligible patients were randomized to receive either this compound (50 mg) or a matching placebo orally once daily for a 12-week treatment period.[8]

-

Primary Endpoint : The primary efficacy measure was the change from baseline in the average daily pain score as reported on an 11-point (0-10) Numeric Rating Scale (NRS) during the final week (Week 12) of treatment.[8]

-

Secondary Endpoints : Included assessments of worst daily pain, pain on walking, and pain interference with sleep.[8]

-

Statistical Analysis : The primary analysis compared the change from baseline in NRS scores between the this compound and placebo groups.

Conclusion and Future Directions

The trajectory of this compound serves as a significant case study in the development of novel therapeutics for chronic pain. The compound possessed a clear, centrally-acting mechanism of action, robust preclinical efficacy, and a favorable safety and pharmacokinetic profile in humans. Initial exploratory clinical data in fibromyalgia also suggested a biological effect on central pain pathways. However, this promising profile did not translate into statistically significant pain relief in larger, well-controlled Phase 2b trials for either fibromyalgia or DPN.

The discrepancy between the preclinical promise and clinical outcomes highlights the profound challenges in translating rodent pain model results to human chronic pain conditions. Factors such as the heterogeneity of patient populations, the significant placebo response often observed in pain trials, and potential differences in drug metabolism and target engagement between species may have contributed to the trial failures.

For researchers and drug developers, the story of this compound underscores the importance of:

-

Developing more predictive preclinical models that better recapitulate the complex sensory and affective components of human chronic pain.

-

Utilizing objective biomarkers of central pain processing, as was attempted in the exploratory fibromyalgia study, to demonstrate target engagement and potentially identify patient subpopulations more likely to respond.

-

Optimizing clinical trial design to manage placebo effects and effectively measure clinically meaningful outcomes beyond simple pain scores.

While the development of this compound for chronic pain has been discontinued, the data generated provide valuable insights into the modulation of the NMDA receptor and the complexities of central pain mechanisms. Future research may build upon these learnings to develop more effective and targeted therapies for the millions of patients suffering from chronic pain.

References

- 1. This compound Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aptinyx Suffers Defeat in Diabetic Peripheral Neuropathy as Drug Fails Endpoint - BioSpace [biospace.com]

- 3. Activation pathway of Src kinase reveals intermediate states as novel targets for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NMDAR modulator this compound alleviates neuropathic pain via a Src-dependent mechanism in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Aptinyx’s this compound fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]

- 9. | BioWorld [bioworld.com]

- 10. Aptinyx Reports Results from Phase 2b Study of this compound in Fibromyalgia - BioSpace [biospace.com]

- 11. | BioWorld [bioworld.com]

- 12. fiercebiotech.com [fiercebiotech.com]

A Technical Guide to the Pharmacology of NYX-2925

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925, or (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is an investigational, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed as a positive allosteric modulator (PAM), this compound was designed to enhance synaptic plasticity and regulate neural pathways relevant to chronic pain and other central nervous system (CNS) disorders.[1][4][5] Preclinical studies demonstrated its ability to facilitate long-term potentiation (LTP), enhance learning and memory, and produce rapid and long-lasting analgesia in neuropathic pain models.[1][2][3] However, despite a favorable safety profile in humans, this compound failed to meet its primary endpoints in multiple Phase 2b clinical trials for painful diabetic peripheral neuropathy and fibromyalgia, raising significant questions about its therapeutic efficacy in these conditions.[5][6][7] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a novel, spiro-β-lactam-based compound that functions as a positive allosteric modulator of the NMDA receptor.[1][6] Its mechanism is distinct from traditional NMDAR agonists or antagonists like ketamine or D-cycloserine.[1][3]

-

Co-Agonist Activity: this compound acts as a co-agonist with glutamate.[4][8] It is particularly effective at low concentrations of the endogenous co-agonists glycine (B1666218) and D-serine, where it partially activates the NMDAR.[4][8]

-

Modulation of Synaptic Plasticity: The primary pharmacological effect of this compound is the facilitation of synaptic plasticity, a fundamental process for learning and memory.[1][9] It enhances NMDAR currents and promotes long-term potentiation (LTP), while decreasing long-term depression (LTD).[1]

-

Src Kinase-Dependent Signaling: In the medial prefrontal cortex (mPFC), the analgesic effects of this compound are linked to the activation of Src kinase. Neuropathic pain models show a decrease in phosphorylated Src and related NMDAR subunits (GluN2A, GluN2B) in the mPFC. This compound reverses this deficit, restoring Src-mediated NMDAR signaling, which is crucial for its pain-alleviating effects.[10] This suggests a positive feedback loop where this compound enhances NMDAR activity, which in turn activates Src, further stabilizing NMDARs at the synapse.[10]

-

Receptor Trafficking: Preclinical data suggests that this compound's biological effects also stem from its ability to regulate the trafficking of NMDARs, specifically by increasing the presence of the GluN2B subtype within the synapse.[11]

The proposed signaling pathway for the analgesic action of this compound is visualized below.

Quantitative Pharmacological Data

This compound has been characterized through various in vitro and in vivo models, as well as in human clinical trials.

Table 1: Preclinical Pharmacology & Pharmacokinetics

| Parameter | Species | Model / Assay | Value / Result | Reference |

| Receptor Selectivity | Human | Panel of neuroactive receptors (inc. hERG) | No significant affinity ("low off-target activity") | [1][3] |

| NMDA Current | Rat | Hippocampal Slice Electrophysiology | Enhanced at 100-500 nM | [1][3] |

| LTP Enhancement | Rat | Hippocampal Slice Electrophysiology | Enhanced magnitude at 0.5 µM (500 nM) | [1] |

| LTD Reduction | Rat | Hippocampal Slice Electrophysiology | Decreased magnitude at 5 µM | [1] |

| Learning Enhancement | Rat | Novel Object Recognition | Effective at 0.01 - 1 mg/kg (p.o.) | [1] |

| Analgesia | Rat | Chronic Constriction Injury (CCI) Model | Effective at 10 mg/kg (p.o.) | [10] |

| CSF Half-life (t½) | Rat | Pharmacokinetic Study (1 mg/kg p.o.) | 1.2 hours | [1][3] |

| CSF Cmax | Rat | Pharmacokinetic Study (1 mg/kg p.o.) | 44 nM (at 1 hour) | [1][3] |

| Therapeutic Index | Rat | In vivo studies | >1000 | [1][3] |

Table 2: Human Phase 1 Pharmacokinetics

| Parameter | Population | Dosing Regimen | Value / Result | Reference |

| Dose Proportionality | Healthy Volunteers | 50 - 1200 mg (SAD) | Dose-proportional PK | [4][8] |

| Accumulation | Healthy Volunteers | 150 - 900 mg (MAD, 7 days) | Minimal | [4][8] |

| Blood-Brain Barrier | Healthy Volunteers | 50 mg (SAD) & 150 mg (MAD) | Confirmed penetration | [4][8] |

| CSF to Plasma Ratio | Healthy Volunteers | 50 mg (SAD) & 150 mg (MAD) | Max CSF concentrations were 6-9% of plasma Cmax | [4][8] |

| Safety | Healthy Volunteers | SAD & MAD studies | Well-tolerated, no dissociative side effects | [4][8] |

Table 3: Phase 2 Clinical Efficacy Data (Painful Diabetic Neuropathy)

| Study | Dose(s) | Duration | Primary Endpoint | Result (vs. Placebo) | Reference |

| Phase 2 | 10, 50, 200 mg | 4 Weeks | Change in avg. daily pain (NRS) | No statistically significant separation | [12][13] |

| (Numeric Change) | 50 mg | 4 Weeks | -1.61 point reduction | Placebo: -1.23 points (p=NS) | [12][13] |

| Phase 2b | 50 mg | 12 Weeks | Change in avg. daily pain (NRS) | Failed to meet endpoint; no significant separation | [5][6] |

Experimental Protocols & Methodologies

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo behavioral models to establish its mechanism and therapeutic potential.

In Vitro Electrophysiology

-

Objective: To determine the effect of this compound on NMDA receptor currents and synaptic plasticity (LTP/LTD).[1]

-

Preparation: Transverse hippocampal slices (300-400 µm) were prepared from adult male Sprague-Dawley rats.

-

Recording:

-

NMDA Current: Schaffer collateral-evoked excitatory postsynaptic currents (EPSCs) were recorded from CA1 pyramidal neurons using whole-cell patch-clamp. The NMDA receptor-mediated component was pharmacologically isolated by blocking AMPA receptors (with NBQX) and GABA-A receptors (with picrotoxin) in a low-magnesium artificial cerebrospinal fluid (aCSF).

-

LTP/LTD: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 stratum radiatum. LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second). LTD was induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

-

-

Drug Application: this compound was bath-applied to the slices at concentrations ranging from 100 nM to 5 µM.[1]

-

Analysis: The amplitude of the NMDA current or the slope of the fEPSP was measured before and after drug application and LTP/LTD induction to quantify the effect of this compound.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

-

Objective: To assess the analgesic efficacy of this compound in a rat model of peripheral neuropathic pain.[2][9]

-

Model Induction: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley rats was exposed. Four loose chromic gut ligatures were tied around the nerve at 1 mm intervals to induce a chronic constriction injury, leading to mechanical hypersensitivity.

-

Drug Administration: this compound was administered orally (p.o.) at various doses (e.g., 10 mg/kg).[10]

-

Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) was measured using von Frey filaments. The force required to elicit a paw withdrawal response was recorded at baseline (before surgery), post-surgery (to confirm neuropathy), and at various time points after drug administration (e.g., 1 hour to 1 week).[10]

-

Mechanism Blockade: To confirm the NMDAR-dependent mechanism, the antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) was co-administered in some experiments.[2] To probe downstream signaling, Src kinase inhibitors were administered prior to this compound.[10]

Phase 2b Clinical Trial Protocol (Painful DPN)

-

Objective: To evaluate the efficacy and safety of this compound (50 mg) compared to placebo for the treatment of advanced painful diabetic peripheral neuropathy.[5][6]

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study involving 229 participants.[5][6]

-

Inclusion Criteria: Patients with a diagnosis of painful DPN for at least 6 months.[14]

-

Procedure:

-

Screening Period: Patients were screened for eligibility.

-

Baseline: A 7-day baseline period was used to measure initial pain scores.[12]

-

Randomization: Eligible patients were randomized to receive either 50 mg of this compound or a matching placebo, administered orally once daily.[5][6]

-

Treatment Period: The treatment duration was 12 weeks.[5][6]

-

-

Primary Endpoint: The primary efficacy measure was the change from baseline in the average daily pain score as reported on a 0-10 Numeric Rating Scale (NRS) during the final week (Week 12) of treatment.[5][6]

-

Secondary Endpoints: Included assessments of worst daily pain, pain on walking, and pain interference with sleep.[5][6]

-

Outcome: The study did not achieve its primary endpoint, as this compound did not demonstrate a statistically significant separation from placebo in reducing average daily pain scores.[5][6]

Conclusion

This compound is a well-characterized NMDAR positive allosteric modulator with a clear mechanism of action centered on enhancing synaptic plasticity. Preclinical data strongly supported its potential as a novel therapeutic for CNS disorders, particularly chronic pain. The compound demonstrated good oral bioavailability, CNS penetration, and a high therapeutic index in animal models.[1][3][4] However, the robust preclinical efficacy did not translate to the clinical setting. Multiple Phase 2b trials in chronic pain populations failed to show a significant therapeutic benefit over placebo.[5][7] While the compound was consistently shown to be safe and well-tolerated, the lack of efficacy has halted its development for painful diabetic neuropathy and fibromyalgia.[6][7] The divergence between the preclinical and clinical results for this compound highlights the significant challenges in translating neuroplasticity-based mechanisms into effective clinical therapies for complex chronic pain conditions.

References

- 1. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NYX‐2925, A Novel N‐methyl‐D‐aspartate Receptor Modulator: A First‐in‐Human, Randomized, Double‐blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. businesswire.com [businesswire.com]

- 6. Aptinyx’s this compound fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. This compound, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The NMDAR modulator this compound alleviates neuropathic pain via a Src-dependent mechanism in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sleepreviewmag.com [sleepreviewmag.com]

- 12. | BioWorld [bioworld.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to NYX-2925

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed by Aptinyx, this compound was investigated for the treatment of chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[3][4] Preclinical studies in rodent models of neuropathic pain demonstrated promising analgesic effects.[5][6] However, the compound failed to meet its primary endpoints in Phase IIb clinical trials for both DPN and fibromyalgia, showing no statistically significant difference from placebo in reducing average daily pain.[4][7] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and a detailed summary of preclinical and clinical findings.

Chemical Structure and Properties

This compound, with the IUPAC name (2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a spiro-β-lactam-based compound.[5][8] It was designed to mimic some of the structural features of rapastinel (B1663592) (formerly GLYX-13), a tetrapeptide with NMDAR modulatory properties.[8][9]

| Property | Value | Reference |

| Molecular Formula | C14H23N3O4 | [10] |

| CAS Registry Number | 2012536-16-0 | [10] |

Synthesis

This compound was synthesized using a spirocyclic-β-lactam chemical approach, with rapastinel serving as a template.[9] This method allows for the creation of peptidomimetics with specific conformations. The synthesis was carried out by Sai Life Sciences.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor.[2] It acts as a co-agonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine (B1666218) and D-serine, leading to partial activation of the NMDAR.[1][11] This modulation is distinct from known NMDAR agonists or antagonists.[1][8]

The proposed signaling pathway for the analgesic effect of this compound in the medial prefrontal cortex (mPFC) involves the activation of Src kinase. In models of neuropathic pain, there is a decrease in phosphorylated Src and its downstream targets on GluN2A and GluN2B subunits of the NMDAR in the mPFC. This compound is thought to enhance calcium influx through the NMDAR, leading to the activation of Src. Activated Src then phosphorylates GluN2A and GluN2B subunits, creating a positive feedback loop that stabilizes NMDARs at the synapse and alleviates pain.[6]

Preclinical Studies

This compound demonstrated analgesic effects in several rat models of neuropathic pain, including chronic constriction injury (CCI) and streptozotocin-induced diabetic neuropathy.[5]

Experimental Protocols

Chronic Constriction Injury (CCI) Model:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: The right sciatic nerve was exposed, and four loose chromic gut ligatures were tied around it.

-

Drug Administration: this compound was administered orally (p.o.) at doses ranging from 1 to 30 mg/kg.

-

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Testing was conducted at baseline and at various time points post-drug administration (e.g., 1 hour, 24 hours, 1 week).

Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) was administered to induce hyperglycemia.

-

Drug Administration: this compound was administered orally.

-

Behavioral Testing: Mechanical hypersensitivity was assessed using von Frey filaments.

References

- 1. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NMDAR modulator this compound alleviates neuropathic pain via a Src-dependent mechanism in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

NYX-2925: A Technical Deep Dive into a Novel NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that modulates the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and central nervous system function. Developed by Aptinyx Inc., this compound emerged from a chemical platform designed to mimic the activity of rapastinel (B1663592) (formerly GLYX-13), a tetrapeptide with known NMDAR modulatory properties.[1] Preclinical studies demonstrated its potential in treating chronic pain conditions by enhancing synaptic plasticity.[2][3] Despite a promising preclinical profile and successful Phase 1 trials confirming its safety and tolerability, this compound ultimately failed to meet its primary endpoints in Phase 2b clinical trials for painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[4][5][6] This whitepaper provides an in-depth technical guide to the discovery, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.

Discovery and Rationale

This compound was synthesized as part of a program to develop small molecules with the NMDAR-modulating properties of rapastinel, but with improved oral bioavailability.[1][7] The rationale for its development was centered on the hypothesis that modulating, rather than blocking or over-activating, NMDARs could enhance synaptic plasticity and thereby treat neurological disorders characterized by disrupted neural communication, such as chronic pain.[5][6]

Mechanism of Action

This compound acts as a positive allosteric modulator of the NMDA receptor.[4][6] Specifically, it functions as a co-agonist at the glycine (B1666218)/D-serine binding site on the GluN1 subunit of the NMDAR.[3][8] At low concentrations of endogenous agonists like glycine or D-serine, this compound partially activates the NMDAR, leading to an enhancement of synaptic plasticity.[3][8] This modulation is thought to restore normal NMDAR function in conditions where it is dysregulated, such as chronic pain.[9]

Preclinical studies have elucidated a potential downstream signaling pathway for the analgesic effects of this compound. In a rat model of neuropathic pain, the condition was associated with decreased levels of activated Src kinase in the medial prefrontal cortex (mPFC). Oral administration of this compound was found to restore the levels of activated Src and its phosphorylation sites on the GluN2A and GluN2B subunits of the NMDAR in the mPFC. The analgesic effect of this compound was blocked by the co-administration of Src kinase activation inhibitors, suggesting that the therapeutic action of this compound in neuropathic pain may be dependent on this Src-mediated signaling cascade.[9]

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Value | Conditions |

| Oral Bioavailability | 56% | 10 mg/kg p.o. vs 2 mg/kg i.v. |

| Plasma Cmax | 706 nM | 1 mg/kg p.o. |

| Plasma Half-life | 6.8 hours | 1 mg/kg p.o. |

| CSF Cmax | 44 nM | 1 mg/kg p.o. |

| CSF Half-life | 1.2 hours | 1 mg/kg p.o. |

Table 2: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 50 mg | 133 ± 45 | 1.0 (0.5-2.0) | 696 ± 186 |

| 150 mg | 437 ± 117 | 1.0 (0.5-2.0) | 2460 ± 623 |

| 300 mg | 823 ± 276 | 1.0 (0.5-4.0) | 4990 ± 1290 |

| 600 mg | 1640 ± 544 | 1.0 (0.5-2.0) | 10100 ± 2490 |

| 900 mg | 2470 ± 515 | 1.0 (0.5-2.0) | 16000 ± 3430 |

| 1200 mg | 3210 ± 972 | 1.0 (0.5-4.0) | 21000 ± 5430 |

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 3: Phase 2b Clinical Trial Efficacy Data in Painful Diabetic Peripheral Neuropathy (DPN)

| Treatment Group | N | Baseline Average Daily Pain (NRS) | Change from Baseline at Week 12 (NRS) | p-value vs. Placebo |

| Placebo | ~114 | Moderate to Severe | -1.23 | - |

| This compound (50 mg) | ~115 | Moderate to Severe | -1.61 | Not Statistically Significant |

NRS = Numeric Rating Scale (0-10)

Key Experimental Protocols

Novel Object Recognition (NOR) Assay

This protocol is synthesized from descriptions of NOR experiments used to evaluate the cognitive-enhancing effects of this compound.

Objective: To assess the effect of this compound on learning and memory in rodents.

Materials:

-

Open field arena (e.g., 46x30x45 cm)

-

Two sets of identical objects (e.g., plastic blocks, metal cylinders) that are novel to the animals

-

This compound solution and vehicle control (e.g., 0.5% carboxymethylcellulose in saline)

-

Video recording and analysis software

Procedure:

-

Habituation:

-

For two consecutive days, habituate each rat to the empty test arena for 3-5 minutes per session, twice daily. This reduces novelty-induced stress during testing.

-

-

Training (T1):

-

Administer this compound (e.g., 0.1–1 mg/kg, p.o.) or vehicle control to the animals 1 hour prior to the training session.

-

Place two identical objects in the arena.

-

Allow the animal to freely explore the objects for a set period (e.g., 3-10 minutes).

-

Record the time spent exploring each object.

-

-

Testing (T2):

-

After a retention interval (e.g., 24 hours), place the animal back in the arena.

-

One of the familiar objects is replaced with a novel object.

-

Allow the animal to freely explore the objects for a set period (e.g., 3-10 minutes).

-

Record the time spent exploring the familiar and novel objects.

-

-

Data Analysis:

-

Calculate the Discrimination Index (D2) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher D2 index indicates better memory of the familiar object.

-

In Vivo Electrophysiology for Long-Term Potentiation (LTP)

This protocol is a generalized representation based on studies of this compound's effect on synaptic plasticity.

Objective: To measure the effect of this compound on LTP in the hippocampus.

Materials:

-

Anesthetized rats

-

Stereotaxic apparatus

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

This compound solution and vehicle control

Procedure:

-

Electrode Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 region of the hippocampus.

-

-

Baseline Recording:

-

Deliver single-pulse stimuli to the Schaffer collaterals and record the baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

-

-

Drug Administration:

-

Administer this compound or vehicle control.

-

-

LTP Induction:

-

Deliver a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation) to induce LTP.

-

-

Post-HFS Recording:

-

Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

-

-

Data Analysis:

-

Express the fEPSP slope as a percentage of the baseline and compare the magnitude of LTP between the this compound and vehicle-treated groups.

-

Clinical Development and Outcomes

Phase 1 Studies

A first-in-human, randomized, double-blind, placebo-controlled study in 84 healthy adult volunteers evaluated the safety, tolerability, and pharmacokinetics of this compound. The study involved single ascending doses (50–1,200 mg) and multiple ascending doses (150–900 mg daily for 7 days). This compound was found to be safe and well-tolerated, with no dissociative side effects. It exhibited dose-proportional pharmacokinetics and minimal accumulation. Cerebrospinal fluid (CSF) measurements confirmed that this compound crosses the blood-brain barrier, with maximum CSF concentrations being approximately 6–9% of maximum plasma concentrations.[3][8]

Phase 2b Studies

Painful Diabetic Peripheral Neuropathy (DPN): A randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of 50 mg this compound administered orally once daily in 229 patients with advanced painful DPN. The primary endpoint was the change from baseline in the average daily pain score on a numeric rating scale (NRS) at week 12. While subjects in the this compound arm showed an improvement in average daily pain scores, the treatment did not achieve a statistically significant difference compared to placebo.[4]

Fibromyalgia: A similar Phase 2b study was conducted in approximately 300 patients with fibromyalgia, evaluating 50 mg and 100 mg doses of this compound against placebo. The primary endpoint was the change from baseline in average daily pain on the NRS at week 12. As with the DPN trial, this compound did not achieve statistically significant separation from placebo on the primary endpoint.[5]

Conclusion

This compound is a well-characterized NMDAR modulator that demonstrated a clear mechanism of action and a favorable safety profile in early clinical development. Its ability to enhance synaptic plasticity through a novel mechanism held significant promise for the treatment of chronic pain and other neurological disorders. However, the failure to demonstrate efficacy in Phase 2b trials for DPN and fibromyalgia highlights the challenges of translating preclinical findings in pain models to clinical success. The comprehensive data and methodologies presented in this whitepaper provide a valuable resource for researchers in the field of NMDAR modulation and pain therapeutics, offering insights that may inform the development of future compounds.

References

- 1. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NYX‐2925, A Novel N‐methyl‐D‐aspartate Receptor Modulator: A First‐in‐Human, Randomized, Double‐blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aptinyx Presents Preclinical Data on NMDA Receptor Modulator this compound at the International Association for the Study of Pain’s 17th World Congress on Pain | santé log [santelog.com]

- 4. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aptinyx Presents Preclinical and Phase 1 Clinical Data on this compound at the 20th Annual Meeting of the American Society for Experimental Neurotherapeutics [prnewswire.com]

- 6. This compound, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. This compound Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

An In-depth Technical Guide to the Preclinical Data of NYX-2925

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Preclinical data indicate that this compound enhances synaptic plasticity and demonstrates analgesic, cognitive-enhancing, and neuroprotective effects in various animal models.[3][4][5] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, pharmacokinetics, and efficacy in various disease models, with detailed experimental protocols and data presented in a structured format.

Core Mechanism of Action: NMDAR Modulation and Synaptic Plasticity

This compound acts as a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2][3] Unlike direct agonists or antagonists that can lead to excitotoxicity or psychotomimetic effects, this compound is thought to normalize NMDAR function, particularly under conditions of pathological disruption.[6][7]

The primary mechanism involves the facilitation of NMDAR-dependent processes:

-

Enhancement of Long-Term Potentiation (LTP): this compound has been shown to increase the magnitude of LTP in hippocampal and medial prefrontal cortex slices, a cellular correlate of learning and memory.[2][8]

-

Inhibition of Long-Term Depression (LTD): The compound also decreases the magnitude of LTD, suggesting a shift towards synaptic strengthening.[2][8]

-

Increased NMDA Receptor Current: It enhances pharmacologically-isolated NMDA receptor currents in hippocampal neurons.[2][8]

-

Modulation of Receptor Trafficking: Evidence suggests that this compound's effects are partly driven by modulating the trafficking and insertion of both NMDA and AMPA receptors into the postsynaptic density, thereby enhancing synaptic plasticity.[9]

The analgesic effects of this compound are blocked by the NMDAR antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), confirming its dependence on NMDA receptor activity.[1][3]

Preclinical Pharmacokinetics and Safety

This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability and central nervous system penetration.[2][10]

Pharmacokinetic Parameters in Rats

| Parameter | Value | Condition |

| Oral Bioavailability | 56% | - |

| Plasma Cmax | 706 nM | 1 mg/kg, p.o. at 1 hour |

| Plasma Half-life (t½) | 6.8 hours | 1 mg/kg, p.o. |

| CSF Cmax | 44 nM | 1 mg/kg, p.o. at 1 hour |

| CSF Half-life (t½) | 1.2 hours | 1 mg/kg, p.o. |

| Data sourced from studies in Sprague Dawley rats.[2] |

Safety and Tolerability

Preclinical studies have shown a wide therapeutic index for this compound.[2][4] In 14-day toxicology studies in rats, the no-observed-adverse-effect level (NOAEL) was established at 1000 mg/kg/day.[2][6] Importantly, this compound did not exhibit off-target activity in a large panel of neuroactive receptors and did not produce sedative, ataxic, or addictive side effects in animal models.[2][4]

Efficacy in Preclinical Models

This compound has been evaluated in a range of preclinical models, demonstrating robust efficacy in neuropathic pain and cognitive dysfunction.

Neuropathic Pain Models

Oral administration of this compound resulted in rapid (within 1 hour) and long-lasting (up to 1 week) analgesia in multiple rat models of neuropathic pain.[1][5][6]

| Model | Species | Dosing | Key Findings |

| Chronic Constriction Injury (CCI) | Rat | Single oral dose | Rapid and long-lasting reversal of mechanical hypersensitivity.[1][3] |

| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | Single oral dose | Rapid and long-lasting analgesia.[1][6] |

| Formalin-Induced Pain | Rat | Oral administration | Effective in reducing persistent pain behavior.[1][3] |

| Tail Flick Test (Acute Nociception) | Rat | Oral administration | Ineffective, suggesting a mechanism targeting chronic, centralized pain rather than acute nociception.[1][3] |

Microinjection studies have shown that the analgesic effects are centrally mediated, with injections into the medial prefrontal cortex being effective, while intrathecal administration was not.[1][3]

Cognitive Enhancement Models

This compound has shown significant effects on learning and memory.

| Model | Species | Dosing (p.o.) | Key Findings |

| Novel Object Recognition | Rat | 0.01 - 1 mg/kg | Facilitated learning and memory, tested 24 hours after training.[2][4] |

| Positive Emotional Learning | Rat | 0.01 - 1 mg/kg | Significant learning enhancement.[4] |

| Traumatic Brain Injury (TBI) | Rat | 1 mg/kg | Reversed learning deficits and modulated tau phosphorylation.[9] |

Experimental Protocols

In Vitro Electrophysiology: LTP and LTD Recording

-

Preparation: Transverse hippocampal or medial prefrontal cortex slices (300-400 µm) are prepared from adult male Sprague-Dawley rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region or layer IV of the mPFC.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains for 1 second) is delivered to Schaffer collateral or layer II/III inputs.

-

LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) is applied.

-

Drug Application: this compound (e.g., 100-500 nM) is bath-applied for a specified period before and during the induction protocol to assess its modulatory effects on synaptic plasticity.[2][8]

References

- 1. This compound Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aptinyx to Present Data for this compound in Models of Neuropathic Pain and Traumatic Brain Injury at Neuroscience 2016 [prnewswire.com]

- 6. NYX‐2925, A Novel N‐methyl‐D‐aspartate Receptor Modulator: A First‐in‐Human, Randomized, Double‐blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. sleepreviewmag.com [sleepreviewmag.com]

- 10. Aptinyx Presents Preclinical and Phase 1 Clinical Data on this compound at the 20th Annual Meeting of the American Society for Experimental Neurotherapeutics [prnewswire.com]

The Synaptic Plasticity Effects of NYX-2925: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Developed by Aptinyx, this compound has been investigated for its therapeutic potential in chronic pain conditions, leveraging its ability to enhance synaptic plasticity.[2][3][4] Preclinical studies have demonstrated that this compound facilitates key synaptic plasticity processes, such as long-term potentiation (LTP), and modulates NMDAR-mediated signaling pathways.[1][5] This technical guide provides an in-depth summary of the synaptic plasticity effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application. Although clinical trials in painful diabetic peripheral neuropathy and fibromyalgia did not meet their primary endpoints, the preclinical data on its effects on synaptic plasticity remain of significant interest to the neuroscience and drug development communities.[3][4][6]

Mechanism of Action: NMDAR Modulation

This compound is a spirocyclic-β-lactam that acts as a positive allosteric modulator of the NMDA receptor.[1][3] It is distinct from known NMDAR agonists or antagonists.[5] Its mechanism involves binding to a unique site on the NMDAR complex, enhancing its function in response to glutamate (B1630785).[7] This modulation leads to an increase in NMDAR-gated currents and a facilitation of downstream signaling cascades that are crucial for synaptic plasticity.[1][8] Specifically, this compound has been shown to potentiate the binding of MK-801 to all four human NMDAR2A-D subtypes, indicating a broad modulatory activity across different NMDAR populations.[1] The compound acts as a co-agonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine (B1666218) or D-serine, where it partially activates NMDARs.[2][9]

Signaling Pathway

The proposed signaling pathway for this compound's effect on synaptic plasticity is centered on its modulation of the NMDA receptor. By enhancing NMDAR function, this compound facilitates calcium influx into the postsynaptic neuron upon glutamate binding. This influx is a critical trigger for the activation of downstream signaling cascades, including those involving CaMKII and Src kinase, which are pivotal for the induction of LTP and structural changes at the synapse.[10] Furthermore, this compound has been shown to increase the synaptic localization of GluN2B-containing NMDA receptors, which may contribute to its effects on synaptic plasticity.[11]

Quantitative Data on Synaptic Plasticity Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Electrophysiology in Rat Hippocampal Slices

| Parameter | Concentration | Effect | Statistical Significance |

| NMDA Receptor Current | 100 nM | Enhancement | P < .05 |

| 500 nM | Enhancement | P < .05 | |

| Long-Term Potentiation (LTP) | 500 nM | Increased Magnitude | P < .05 |

| Long-Term Depression (LTD) | 5 µM | Decreased Magnitude | P < .05 |

Data extracted from Khan et al., 2018.[1]

Table 2: In Vivo Effects on Learning and Memory in Rats

| Behavioral Paradigm | Dose (p.o.) | Effect | Statistical Significance |

| Novel Object Recognition | 0.01 - 1 mg/kg | Enhanced Learning | Significant |

| Positive Emotional Learning | 0.01 - 1 mg/kg | Enhanced Learning | Significant |

Data extracted from Khan et al., 2018.[1]

Table 3: Pharmacokinetics of this compound in Rats (1 mg/kg, p.o.)

| Parameter | Plasma | Cerebrospinal Fluid (CSF) |

| Cmax | 706 nM | 44 nM |

| Tmax | 1 hour | 1 hour |

| Half-life (t1/2) | 6.8 hours | 1.2 hours |

| Oral Bioavailability | 56% | - |

Data extracted from Khan et al., 2018.[1]

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Recordings

Objective: To assess the effect of this compound on NMDAR currents, LTP, and LTD in the hippocampus.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats.

-

Recording: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

NMDA Current Isolation: To isolate NMDAR-mediated currents, slices are perfused with aCSF containing antagonists for AMPA and GABA receptors.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) is delivered to induce LTP.

-

LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) is delivered to induce LTD.

-

Drug Application: this compound is bath-applied at various concentrations (e.g., 100 nM, 500 nM, 5 µM) for a defined period before and during the induction protocol.

-

Data Analysis: The magnitude of the fEPSP slope is measured and normalized to the baseline period. The degree of potentiation (LTP) or depression (LTD) is quantified.

In Vivo Behavioral Assessment: Novel Object Recognition

Objective: To evaluate the effect of this compound on learning and memory in rats.

Methodology:

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

-

Training (T1): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore for a defined time (e.g., 5 minutes).

-